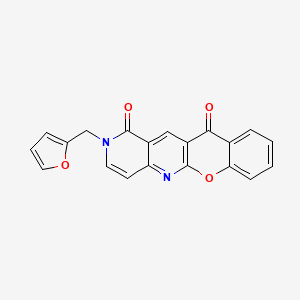

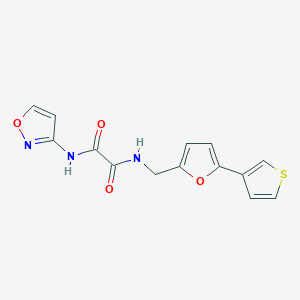

![molecular formula C19H18N6O3 B2435087 3-ベンジル-7-{[(3,5-ジメチルイソキサゾール-4-イル)メチル]アミノ}ピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1396760-41-0](/img/structure/B2435087.png)

3-ベンジル-7-{[(3,5-ジメチルイソキサゾール-4-イル)メチル]アミノ}ピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.

BenchChem offers high-quality 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

乳がん治療:BRD4阻害

乳がんは、世界中で依然として深刻な健康上の問題です。研究者たちは、この病気に対抗する新しい治療薬を積極的に探し求めています。有望な研究分野の1つは、ブロモドメイン含有タンパク質4(BRD4)の標的化です。これは、遺伝子転写と細胞周期調節に重要な役割を果たしています。最近の研究では、科学者たちは、4-(3-(3,5-ジメチルイソキサゾール-4-イル)ベンジル)フタラジン-1(2H)-オンの誘導体を設計および合成しました。これらの化合物の中で、DDT26はBRD4に対して強力な阻害効果を示し、IC50値は0.237 ± 0.093 μMでした。注目すべきことに、DDT26はトリプルネガティブ乳がん(TNBC)細胞株とMCF-7細胞の両方に対して、有意な抗増殖活性を示しました。 この発見は、DDT26がBRD4を標的とする効果的な抗乳がん剤を開発するためのリード化合物として役立つ可能性を示唆しています .

PARP1モジュレーション

興味深いことに、DDT26のフタラジノン部分はPAPR1基質を模倣し、ポリ(ADP-リボース)ポリメラーゼ1(PARP1)に対する中程度の阻害効果をもたらしました。PARP1は、DNA修復と維持に関与しています。DDT26は、PARP1に対して4.289 ± 1.807 μMのIC50値を示しました。 このデュアルアクティビティ、すなわちBRD4とPARP1の両方を標的とすることは、DDT26をさらなる調査のための魅力的な候補としています .

c-MYCおよびγ-H2AX調節

DDT26は、細胞増殖と生存に関与する重要な癌遺伝子であるc-MYCの発現を調節することがわかりました。さらに、γ-H2AXに影響を与えることでDNA損傷を誘発しました。これは、DNA二本鎖切断のマーカーです。 これらの作用は、その抗癌効果に寄与し、さらなる調査が必要です .

細胞遊走阻害

DDT26は、癌転移において重要なプロセスである細胞遊走を効果的に阻害しました。 細胞の移動を妨げることで、癌の拡散を防ぐのに役立つ可能性があります .

コロニー形成抑制

コロニー形成は、癌細胞増殖の特徴です。 DDT26は、コロニー形成を抑制する能力を示し、抗癌剤としての可能性を示唆しています .

G1期での細胞周期停止

DDT26は、MCF-7細胞においてG1期で細胞周期を停止させました。 この細胞周期進行の阻害は、癌細胞増殖を阻害する可能性があります .

要約すると、3-ベンジル-7-{[(3,5-ジメチルイソキサゾール-4-イル)メチル]アミノ}ピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオンは、乳がん治療、PARP1モジュレーション、および細胞周期調節における応用を持つ多面的な化合物として有望です。 その可能性を完全に探求し、臨床設定での使用を最適化するには、さらなる研究が必要です . さらに情報が必要な場合や、他に質問がある場合は、遠慮なくお問い合わせください!😊

作用機序

Target of Action

The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .

Mode of Action

The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .

Biochemical Pathways

The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.

Pharmacokinetics

Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .

Result of Action

The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

生化学分析

Biochemical Properties

The 3,5-dimethylisoxazole moiety in 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been identified as a novel acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains . This suggests that the compound may interact with various enzymes and proteins, particularly those involved in epigenetic regulation .

Cellular Effects

In terms of cellular effects, derivatives of 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown significant anti-proliferative activity against certain cancer cell lines . For instance, compound DDT26, a derivative of this compound, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

特性

IUPAC Name |

6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLQKLSTBJBJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

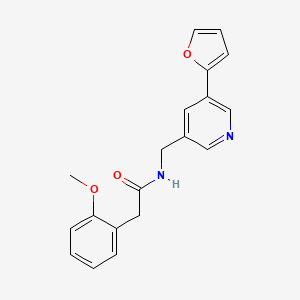

![5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2435012.png)

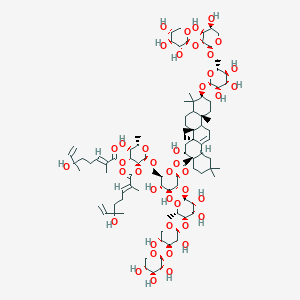

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)

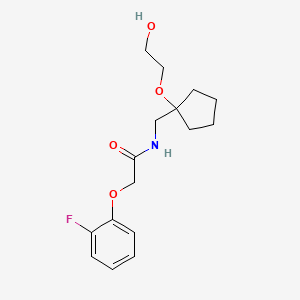

![N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2435016.png)

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)